molecular formula C18H14ClFN2O3S B11400699 4-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine

4-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine

Cat. No.: B11400699
M. Wt: 392.8 g/mol
InChI Key: GRPTVDXXIPPWEF-UHFFFAOYSA-N
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Description

4-(4-CHLOROBENZENESULFONYL)-N-CYCLOPROPYL-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-AMINE is a complex organic compound that features a combination of sulfonyl, cyclopropyl, fluorophenyl, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZENESULFONYL)-N-CYCLOPROPYL-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-AMINE typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxazole ring through cyclization reactions, followed by the introduction of the sulfonyl and fluorophenyl groups via substitution reactions. The cyclopropyl group is often introduced through cyclopropanation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROBENZENESULFONYL)-N-CYCLOPROPYL-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(4-CHLOROBENZENESULFONYL)-N-CYCLOPROPYL-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-AMINE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in various therapeutic contexts.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZENESULFONYL)-N-CYCLOPROPYL-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-CHLOROBENZENESULFONYL)-N-CYCLOPROPYL-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-AMINE
  • 4-(4-CHLOROBENZENESULFONYL)-N-CYCLOPROPYL-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-AMINE
  • 4-(4-CHLOROBENZENESULFONYL)-N-CYCLOPROPYL-2-(4-FLUOROPHENYL)-1,3-THIAZOL-5-AMINE

Uniqueness

The uniqueness of 4-(4-CHLOROBENZENESULFONYL)-N-CYCLOPROPYL-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H14ClFN2O3S

Molecular Weight

392.8 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-cyclopropyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C18H14ClFN2O3S/c19-12-3-9-15(10-4-12)26(23,24)18-17(21-14-7-8-14)25-16(22-18)11-1-5-13(20)6-2-11/h1-6,9-10,14,21H,7-8H2

InChI Key

GRPTVDXXIPPWEF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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